molecular formula C20H19BrN6O3 B11435919 7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11435919
M. Wt: 471.3 g/mol
InChI Key: ZXUQWIYHFGDKTO-UHFFFAOYSA-N
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Description

7-(5-BROMO-2-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and methoxy groups in its structure suggests that it may exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(5-BROMO-2-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions. One common approach is the condensation of 5-bromo-2-methoxybenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with 5-methyl-1H-tetrazole-1-carboxamide under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Properties

Molecular Formula

C20H19BrN6O3

Molecular Weight

471.3 g/mol

IUPAC Name

7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H19BrN6O3/c1-11-17(19(28)23-14-6-4-5-7-16(14)30-3)18(27-20(22-11)24-25-26-27)13-10-12(21)8-9-15(13)29-2/h4-10,18H,1-3H3,(H,23,28)(H,22,24,26)

InChI Key

ZXUQWIYHFGDKTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=CC(=C3)Br)OC)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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